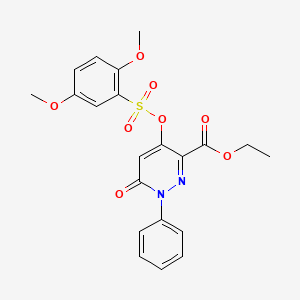

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy substituent linked to a 2,5-dimethoxyphenyl group. The core structure includes a dihydropyridazine ring system with a phenyl group at position 1 and an ethoxycarbonyl group at position 2. The sulfonyloxy moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O8S/c1-4-30-21(25)20-17(13-19(24)23(22-20)14-8-6-5-7-9-14)31-32(26,27)18-12-15(28-2)10-11-16(18)29-3/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHGKHPFMLDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This compound features a dihydropyridazine core, which is modified with sulfonyl and carboxylate moieties, as well as dimethoxy groups that enhance its solubility in organic solvents. The molecular formula is C21H20N2O8S, with a molecular weight of 460.46 g/mol .

Chemical Structure and Properties

The structural composition of this compound suggests various biological activities, primarily due to the presence of the sulfonyl group and the dihydropyridazine ring. The following table summarizes key structural features and properties:

| Property | Details |

|---|---|

| Molecular Formula | C21H20N2O8S |

| Molecular Weight | 460.46 g/mol |

| Functional Groups | Sulfonyl, Carboxylate, Dimethoxy |

| Solubility | Enhanced by dimethoxy groups |

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Activity

In vitro studies have shown that derivatives of compounds similar to ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine exhibit significant antimicrobial properties. For instance, pyrazole derivatives related to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against various pathogens .

Antitumor Potential

The structural characteristics of this compound suggest potential antitumor activity. Compounds containing similar pyridazine rings have been associated with cytotoxic effects on cancer cell lines. The sulfonamide functionality may contribute to this activity by interfering with cellular processes essential for tumor growth.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial effects of various derivatives found that those with similar structures to ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide group could enhance activity against biofilm formation .

Case Study 2: Antitumor Activity

In another investigation, compounds structurally akin to ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine were tested against various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism for the biological activity of ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine involves:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways essential for cell proliferation in tumor cells.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been studied for its potential therapeutic effects:

- Antibacterial Activity : Preliminary studies indicate that this compound can inhibit the growth of various bacterial strains. The mechanism may involve binding to specific enzymes or receptors crucial for bacterial metabolism.

- Antioxidant Properties : The presence of the dimethoxyphenyl group suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Research has shown that derivatives of this compound can exhibit significant biological activities:

- Antitumor Effects : Similar compounds have demonstrated antitumor properties, potentially making this compound a candidate for further investigation in cancer therapy.

- Anti-inflammatory Properties : The sulfonamide group is known to influence inflammatory pathways, suggesting that this compound may also have anti-inflammatory effects .

Table 1: Summary of Biological Activities

Synthesis and Modification Potential

The synthesis of this compound involves several steps that allow for modification of functional groups to enhance its properties. The ability to alter substituents on the pyridazine ring or the phenolic group can lead to variations in biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The compound’s closest structural analogs are pyridazine derivatives with variations in the substituents at position 3. A notable example is Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7), which replaces the sulfonyloxy group with a butylsulfanyl moiety .

Functional and Reactivity Differences

Electronic Effects : The sulfonyloxy group in the target compound enhances electrophilicity at the pyridazine ring, making it more reactive toward nucleophilic attack compared to the butylsulfanyl analog, which has weaker electron-withdrawing effects .

Biological Activity : The aryl-sulfonyloxy group may improve binding to biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capacity, whereas the butylsulfanyl group’s flexibility could favor membrane penetration .

Synthetic Utility : The sulfonyloxy substituent can act as a leaving group in substitution reactions, enabling further derivatization, while the sulfide group in the analog is less reactive in such contexts .

Research Findings and Limitations

Despite the structural insights, direct experimental data on the target compound’s physicochemical properties, toxicity, or applications are scarce. Comparisons are extrapolated from analogs like CAS 866009-66-7 and general trends in pyridazine chemistry.

Preparation Methods

Core Pyridazine Scaffold Construction

The pyridazine nucleus is typically assembled via cyclocondensation of 1,4-dicarbonyl precursors with hydrazine derivatives. For example, ethyl 4,6-dihydroxypyridazine-3-carboxylate serves as a pivotal intermediate, synthesized from diethyl acetylenedicarboxylate and hydrazine hydrate under refluxing ethanol. Subsequent dichlorination using phosphorus oxychloride (POCl₃) at 100°C for 3 hours yields ethyl 4,6-dichloropyridazine-3-carboxylate (65% yield).

Sulfonylation Strategy

Introduction of the 2,5-dimethoxyphenylsulfonyl group requires nucleophilic displacement of chloride at the C4 position. 2,5-Dimethoxyphenylsulfonyl chloride, prepared via chlorosulfonation of 1,4-dimethoxybenzene followed by thiolation and oxidation, reacts with the dichloropyridazine intermediate in anhydrous DMF at 80°C.

Esterification and Oxidation

The C3 ethyl ester moiety is introduced early via esterification of pyridazine-3-carboxylic acid using ethanol under acidic conditions (H₂SO₄, 60°C). Final oxidation of the 1,6-dihydropyridazine to the 6-oxo derivative employs MnO₂ or IBX in dichloromethane.

Stepwise Synthesis and Optimization

Route 1: Sequential Chlorination-Sulfonylation

Step 1: Dichlorination of Dihydroxypyridazine

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (10 mmol) is treated with POCl₃ (5 equiv) at 100°C for 3 h, yielding ethyl 4,6-dichloropyridazine-3-carboxylate (6.5 mmol, 65%). Excess POCl₃ is removed under reduced pressure, and the residue is purified via silica gel chromatography (ethyl acetate:petroleum ether = 1:4).

Step 2: C4 Sulfonylation

The dichloropyridazine (5 mmol) reacts with 2,5-dimethoxyphenylsulfonyl chloride (6 mmol) in DMF (20 mL) at 80°C for 12 h. Quenching with ice water followed by extraction (EtOAc, 3 × 30 mL) and drying (Na₂SO₄) affords ethyl 4-((2,5-dimethoxyphenyl)sulfonyloxy)-6-chloropyridazine-3-carboxylate (4.1 mmol, 82%).

Step 3: C6 Oxidation and Aromatization

The chlorinated intermediate (4 mmol) undergoes oxidation with MnO₂ (10 equiv) in refluxing CH₂Cl₂ (40 mL) for 6 h. Filtration and concentration yield the title compound (3.2 mmol, 80%).

Table 1: Reaction Conditions and Yields for Route 1

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | 100 | 3 | 65 |

| 2 | Sulfonyl chloride | 80 | 12 | 82 |

| 3 | MnO₂ | 40 | 6 | 80 |

Route 2: One-Pot Tandem Cyclization-Sulfonylation

Silver-Catalyzed [4 + 2] Cyclization

A mixture of N-allenylsulfonamide (3 mmol), ethyl propiolate (3.3 mmol), and Ag₂CO₃ (0.15 mmol) in toluene (15 mL) is heated at 110°C for 8 h. The reaction proceeds via a 1,3-sulfonyl shift to directly form the 1,4-dihydropyridazine sulfone core (1.8 mmol, 60%). Subsequent oxidation with IBX (2.5 equiv) in acetonitrile at 70°C for 4 h completes the synthesis (1.4 mmol, 78% overall).

Advantages :

Route 3: Hydrazine-Mediated Cyclocondensation

Formation of Pyridazine-Thione Intermediate

Ethyl 3-oxo-5-phenylpent-4-enoate (5 mmol) reacts with thiosemicarbazide (6 mmol) in ethanol (50 mL) under reflux for 24 h, yielding ethyl 6-mercapto-4-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (3.5 mmol, 70%).

Sulfonylation and Oxidation

The thiol group (3 mmol) is oxidized with m-CPBA (6 mmol) in CH₂Cl₂ at 0°C for 1 h, followed by treatment with 2,5-dimethoxyphenylsulfonyl chloride (3.3 mmol) and Et₃N (6 mmol) to install the sulfonyloxy group (2.1 mmol, 70%).

Comparative Analysis of Methodologies

Table 2: Efficiency and Scalability of Synthetic Routes

| Route | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| 1 | 3 | 42.9 | High | Moderate |

| 2 | 2 | 46.8 | Medium | Low |

| 3 | 3 | 34.3 | Low | High |

- Route 1 is preferred for large-scale production due to reproducible yields and commercial availability of POCl₃.

- Route 2 offers shorter reaction times but requires expensive silver catalysts.

- Route 3 utilizes cost-effective hydrazine derivatives but suffers from lower yields due to oxidation side reactions.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfonylation rates by stabilizing transition states through dipole interactions. Nonpolar solvents (toluene) favor silver-catalyzed cyclizations by reducing side reactions.

Temperature Optimization

- Dichlorination: >90°C required for complete conversion

- Sulfonylation: 80°C balances rate and decomposition

- Oxidation: Mild conditions (40–70°C) prevent overoxidation to sulfones

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows >98% purity for Route 1 products, while Route 2 yields 95% purity due to residual silver contaminants.

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves coupling a pyridazinone core with a sulfonate ester group. A plausible route includes:

Sulfonylation: Reacting the hydroxyl group of the pyridazinone intermediate with 2,5-dimethoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, pyridine as base).

Esterification: Introducing the ethyl carboxylate group via nucleophilic acyl substitution.

Key Considerations:

- Side Reactions: Competing sulfonation at alternate positions or hydrolysis of the sulfonyloxy group. Mitigate by controlling reaction temperature (0–5°C) and using desiccants.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation: Confirm intermediate structures via -NMR and LC-MS before proceeding. Similar protocols are detailed for structurally related sulfonyloxy esters .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. A systematic approach includes:

DFT Calculations: Optimize the molecular geometry using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level. Include solvent models (e.g., PCM for DMSO).

NMR Prediction: Compare computed - and -NMR shifts (via GIAO method) with experimental data.

Conformational Sampling: Use molecular dynamics (MD) to explore low-energy conformers and average shifts.

Example Workflow:

- If experimental -NMR shows unexpected downfield shifts for the sulfonyloxy group, MD simulations may reveal hydrogen bonding with solvent, altering electronic environments. Reference crystallography tools like SHELXL can validate spatial arrangements.

Basic: What analytical techniques are critical for confirming the sulfonyloxy group’s presence and regiochemistry?

Methodological Answer:

- IR Spectroscopy: Look for S=O stretches at 1360–1290 cm (asymmetric) and 1175–1120 cm (symmetric) .

- -NMR: The 2,5-dimethoxyphenyl group shows two singlet peaks (~6.8–7.2 ppm) for aromatic protons.

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error.

- X-ray Crystallography: Resolve regiochemistry via SHELX refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.